Cardinophillin
Description
Cardinophillin (synonyms: Carzinophilin, Cardinophyllin) is an antitumor compound produced by Streptomyces sahachiroi. This compound exhibits toxicity via subcutaneous and intravenous administration and has been identified as an experimental teratogen with reproductive effects in preclinical studies . The compound’s structural complexity and biological activity align it with other polyketide or peptide-derived antimicrobial and antitumor agents derived from Streptomyces species.
Properties
CAS No. |
1403-29-8 |
|---|---|
Molecular Formula |
C31H33N3O12 |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
N-[[(9Z)-7-[(1-acetylaziridin-2-yl)-hydroxymethyl]-9-(1,3-dioxobutan-2-ylidene)-3-hydroxy-4-methyl-2,11-dioxo-1,5,8-trioxa-10-azaspiro[5.5]undecan-4-yl]methyl]-3-methoxy-5-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C31H33N3O12/c1-14-7-6-8-18-19(14)9-17(43-5)10-20(18)26(40)32-13-30(4)24(39)28(41)45-31(46-30)25(23(38)22-11-34(22)16(3)37)44-27(33-29(31)42)21(12-35)15(2)36/h6-10,12,22-25,38-39H,11,13H2,1-5H3,(H,32,40)(H,33,42)/b27-21- |
InChI Key |
GNGRYODSYNVRFD-MEFGMAGPSA-N |
SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(OC(=C(C=O)C(=O)C)NC4=O)C(C5CN5C(=O)C)O)O)C)OC |
Isomeric SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(O/C(=C(/C=O)\C(=O)C)/NC4=O)C(C5CN5C(=O)C)O)O)C)OC |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(OC(=C(C=O)C(=O)C)NC4=O)C(C5CN5C(=O)C)O)O)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
| Property | This compound | Carzinocidin | Carzinophilin A |
|---|---|---|---|
| Chemical Formula | Not reported | Not reported | C₃₁H₃₃N₃O₁₂ |
| Molecular Weight | Not reported | Not reported | 639.67 g/mol |
| Source | Streptomyces sahachiroi | Streptomyces spp. | Streptomyces spp. |
| Toxicity Routes | Subcutaneous, Intravenous | Subcutaneous, IV, Intraperitoneal | Heating decomposition |
| Experimental Effects | Teratogenicity, Reproductive disruption | Antitumor activity | Not explicitly reported |
| Physical Form | Not specified | Not specified | Needle-like crystals |
Structural and Functional Similarities
- Carzinocidin (CCN250): Like this compound, Carzinocidin is an antitumor agent derived from Streptomyces. Its toxicity profile includes lethality via subcutaneous, intravenous, and intraperitoneal routes, suggesting a broader systemic impact compared to this compound . However, its chemical structure remains uncharacterized in open literature, limiting direct structural comparisons.
- Carzinophilin A (CCN750): This compound shares nomenclature and microbial origin with this compound but differs significantly in molecular structure. With a defined formula (C₃₁H₃₃N₃O₁₂) and higher molecular weight (639.67 g/mol), Carzinophilin A’s crystalline form and stability under heat distinguish it from this compound. Its primary documented hazard arises from decomposition upon heating, emitting acrid fumes, unlike this compound’s direct toxicity via injection .
Implications for Therapeutic Use
- This compound’s reproductive toxicity limits its therapeutic applicability, whereas Carzinocidin’s antitumor properties may warrant further exploration in oncology.
- Carzinophilin A’s stability issues (decomposition upon heating) highlight formulation challenges, contrasting with this compound’s direct injectable toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
